molecular formula C13H24N2O2 B1391640 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid CAS No. 1216878-89-5

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid

Cat. No.: B1391640
CAS No.: 1216878-89-5
M. Wt: 240.34 g/mol
InChI Key: XLGKQQPFLTVXDD-UHFFFAOYSA-N
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Description

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid is a chemical compound that belongs to the class of bipiperidine derivatives.

Preparation Methods

The synthesis of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the alkylation of piperidine derivatives followed by carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to meet the demands of pharmaceutical and chemical industries, where high purity and reproducibility are crucial .

Chemical Reactions Analysis

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid can be compared with other bipiperidine derivatives, such as:

    1,4’-Bipiperidine-1’-carboxylic acid: This compound lacks the dimethyl substitution, which may result in different chemical reactivity and biological activity.

    1,3’-Dimethyl-1,4’-bipiperidine-4-carboxamide: The carboxamide derivative may exhibit different solubility and pharmacokinetic properties compared to the carboxylic acid.

    1,3’-Dimethyl-1,4’-bipiperidine-4-methanol:

The uniqueness of 1’,3’-Dimethyl-1,4’-bipiperidine-4-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a bipiperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its interaction with various biological targets. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

This compound is synthesized through a multi-step process involving alkylation and carboxylation reactions. The compound's molecular structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activities by binding to active sites or altering the conformation of target proteins. This interaction can lead to significant changes in cellular signaling pathways, influencing physiological responses such as inflammation and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.
  • Neuroprotective Potential : There is emerging evidence that this compound may offer neuroprotective effects by influencing neurotransmitter systems and protecting neuronal cells from oxidative stress .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Properties : A controlled laboratory study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
  • Inflammation Model : In vivo experiments using animal models demonstrated that administration of the compound resulted in reduced levels of inflammatory markers in serum, supporting its role as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure CharacteristicsBiological Activity Summary
1,4'-Bipiperidine-1'-carboxylic acidLacks dimethyl substitutionDifferent reactivity; less biological activity observed
1,3'-Dimethyl-1,4'-bipiperidine-4-carboxamideContains amide functional groupExhibits altered solubility; potential for different pharmacokinetics
1,3'-Dimethyl-1,4'-bipiperidine-4-methanolHydroxyl group additionDifferences in reactivity and interaction with biological targets

Properties

IUPAC Name

1-(1,3-dimethylpiperidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10-9-14(2)6-5-12(10)15-7-3-11(4-8-15)13(16)17/h10-12H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGKQQPFLTVXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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